5-Yodopirimidina-2,3-diamina

Descripción general

Descripción

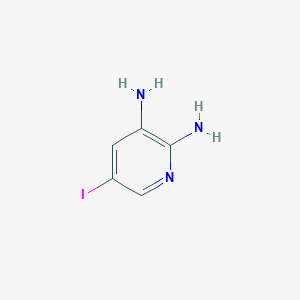

5-Iodopyridine-2,3-diamine is a heterocyclic organic compound with the molecular formula C5H6IN3 It is characterized by the presence of an iodine atom at the 5-position and two amino groups at the 2- and 3-positions on the pyridine ring

Aplicaciones Científicas De Investigación

5-Iodopyridine-2,3-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodopyridine-2,3-diamine typically involves the iodination of pyridine derivatives followed by the introduction of amino groups. One common method is the iodination of 2,3-diaminopyridine using iodine or iodinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of 5-Iodopyridine-2,3-diamine may involve large-scale iodination processes using advanced techniques to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

5-Iodopyridine-2,3-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The amino groups can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or nitric acid are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed under mild to moderate conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include nitro or nitroso derivatives of 5-Iodopyridine-2,3-diamine.

Reduction Reactions: Products include reduced amines or other hydrogenated derivatives.

Mecanismo De Acción

The mechanism of action of 5-Iodopyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The iodine atom and amino groups play crucial roles in binding to the target sites, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-Iodopyridine: A halopyridine with an iodine atom at the 2-position.

3-Iodopyridine: A halopyridine with an iodine atom at the 3-position.

4-Iodopyridine: A halopyridine with an iodine atom at the 4-position.

Uniqueness of 5-Iodopyridine-2,3-diamine

5-Iodopyridine-2,3-diamine is unique due to the presence of two amino groups at the 2- and 3-positions, which significantly influence its chemical reactivity and biological activity

Actividad Biológica

5-Iodopyridine-2,3-diamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and applications in various fields, supported by relevant data tables and case studies.

Chemical Structure and Properties

5-Iodopyridine-2,3-diamine features a pyridine ring substituted with iodine and two amino groups at the 2 and 3 positions. Its molecular formula is . The presence of the iodine atom enhances its reactivity, while the amino groups facilitate interactions with biological targets.

Biological Activities

Research indicates that 5-Iodopyridine-2,3-diamine exhibits several noteworthy biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For example, derivatives of similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary investigations suggest that 5-Iodopyridine-2,3-diamine may inhibit cancer cell proliferation. Compounds with similar scaffolds have been reported to induce apoptosis in cancer cell lines through various pathways .

The biological activity of 5-Iodopyridine-2,3-diamine is primarily attributed to its ability to interact with specific enzymes or receptors. The iodine atom and amino groups enhance binding affinity to target sites, modulating their activity. This interaction can lead to inhibition or activation of critical biological pathways involved in disease processes.

Data Table: Biological Activities of 5-Iodopyridine-2,3-diamine

Case Studies

- Antimicrobial Efficacy : A study conducted on derivatives of 5-Iodopyridine-2,3-diamine indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis.

- Cancer Research : In vitro studies showed that 5-Iodopyridine-2,3-diamine reduced the viability of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests potential as a lead compound for anticancer drug development .

Synthesis and Derivatives

The synthesis of 5-Iodopyridine-2,3-diamine can be achieved through various methods involving halogenation and amination reactions. Its derivatives often retain similar biological activities while providing opportunities for structural optimization.

Example Synthesis Pathway

- Starting Material : Pyridine

- Halogenation : React with iodine to introduce iodine at the 5-position.

- Amination : Introduce amino groups at the 2 and 3 positions through nucleophilic substitution reactions.

Propiedades

IUPAC Name |

5-iodopyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRXFIAZWJFIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619366 | |

| Record name | 5-Iodopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426463-01-6 | |

| Record name | 5-Iodopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.